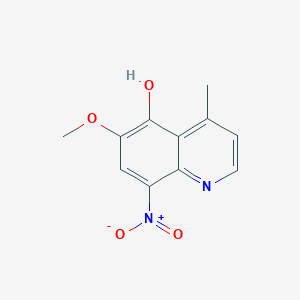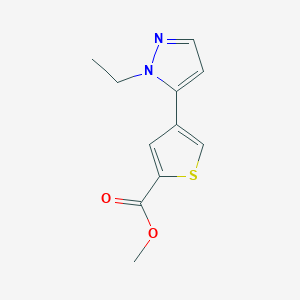
methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is a heterocyclic compound that features both pyrazole and thiophene rings. These structures are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of these rings in a single molecule makes it a compound of interest for researchers in the fields of medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with methyl 2-thiophenecarboxylate under acidic or basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
化学反应分析
Types of Reactions
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole and thiophene rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins.
相似化合物的比较
Similar Compounds
- Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- Ethyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate
- Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-3-thiophenecarboxylate
Uniqueness
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate is unique due to the specific positioning of the pyrazole and thiophene rings, which can influence its reactivity and biological activity. The presence of the ester group also allows for further functionalization, making it a versatile compound for various applications.
属性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC 名称 |
methyl 4-(2-ethylpyrazol-3-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-13-9(4-5-12-13)8-6-10(16-7-8)11(14)15-2/h4-7H,3H2,1-2H3 |
InChI 键 |
YSFBNWCZTKBHOX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=N1)C2=CSC(=C2)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
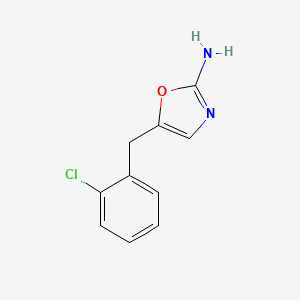
![4-(Bromomethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B8568274.png)
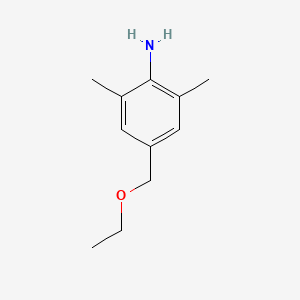
![[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol](/img/structure/B8568283.png)
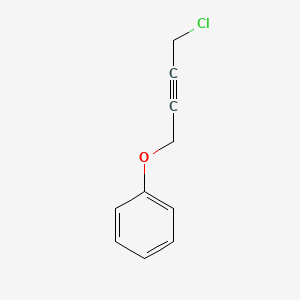
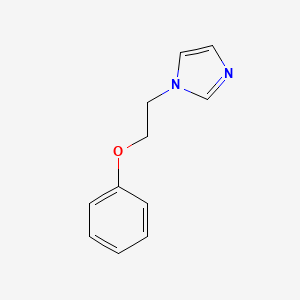
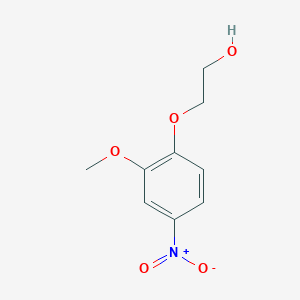
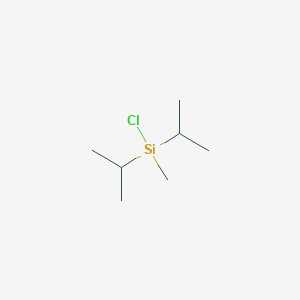
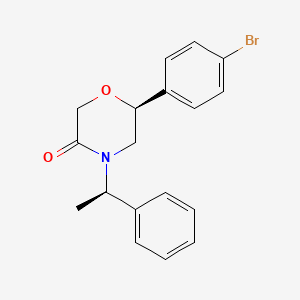
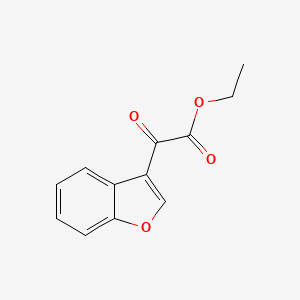
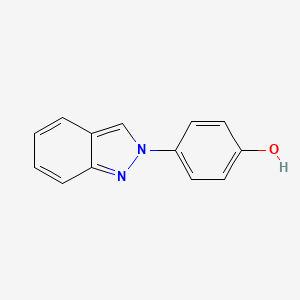

![N-{2,5-Dimethyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}acetamide](/img/structure/B8568367.png)
